molecular formula C4H8ClOP B3050974 Phospholane, 1-chloro-, 1-oxide CAS No. 30148-59-5

Phospholane, 1-chloro-, 1-oxide

Cat. No.: B3050974
CAS No.: 30148-59-5
M. Wt: 138.53 g/mol
InChI Key: HSTMXYOTKHYYBO-UHFFFAOYSA-N
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Description

Phospholane, 1-chloro-, 1-oxide is an organophosphorus compound with the molecular formula C4H8ClOP It is a derivative of phospholane, characterized by the presence of a chlorine atom and an oxygen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Phospholane, 1-chloro-, 1-oxide can be synthesized through the reaction of phospholane with chlorine gas in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phospholane is chlorinated and oxidized in a continuous process. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Phospholane, 1-chloro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phospholane oxides with higher oxidation states.

    Reduction: It can be reduced to phospholane derivatives with lower oxidation states.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Phospholane, 1-chloro-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of phospholane, 1-chloro-, 1-oxide involves its interaction with various molecular targets. The chlorine atom and the oxygen atom in its structure allow it to participate in a range of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions enable the compound to modify other molecules and exert its effects through changes in molecular structure and function .

Comparison with Similar Compounds

    Phospholane: The parent compound without the chlorine and oxygen atoms.

    Phospholane, 1-oxide: A derivative with only the oxygen atom.

    Phospholane, 1-chloro-: A derivative with only the chlorine atom.

Uniqueness: Phospholane, 1-chloro-, 1-oxide is unique due to the presence of both chlorine and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-chloro-1λ5-phospholane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClOP/c5-7(6)3-1-2-4-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMXYOTKHYYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621601
Record name 1-Chloro-1lambda~5~-phospholan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30148-59-5
Record name 1-Chloro-1lambda~5~-phospholan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phospholane, 1-chloro-, 1-oxide
Reactant of Route 2
Phospholane, 1-chloro-, 1-oxide
Reactant of Route 3
Phospholane, 1-chloro-, 1-oxide
Reactant of Route 4
Phospholane, 1-chloro-, 1-oxide
Reactant of Route 5
Phospholane, 1-chloro-, 1-oxide
Reactant of Route 6
Phospholane, 1-chloro-, 1-oxide

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